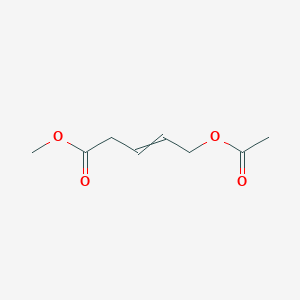![molecular formula C15H27NOSi2 B14232135 4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine CAS No. 821806-72-8](/img/structure/B14232135.png)
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine is an organosilicon compound that features a morpholine ring substituted with a tetramethyl-1-phenyldisilanyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine typically involves the reaction of morpholine with a suitable disilanyl reagent. One common method involves the use of chlorosilanes and a base to facilitate the substitution reaction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced under specific conditions to yield different silane derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of morpholine derivatives .
Applications De Recherche Scientifique
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the study of silicon-based biochemistry and the development of silicon-containing pharmaceuticals.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings
Mécanisme D'action
The mechanism by which 4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine exerts its effects involves interactions with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of diverse chemical structures. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- Morpholine derivatives with different substituents on the silicon atoms
Uniqueness
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine is unique due to its specific combination of a morpholine ring and a tetramethyl-1-phenyldisilanyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
821806-72-8 |
|---|---|
Formule moléculaire |
C15H27NOSi2 |
Poids moléculaire |
293.55 g/mol |
Nom IUPAC |
trimethyl-[methyl-(morpholin-4-ylmethyl)-phenylsilyl]silane |
InChI |
InChI=1S/C15H27NOSi2/c1-18(2,3)19(4,15-8-6-5-7-9-15)14-16-10-12-17-13-11-16/h5-9H,10-14H2,1-4H3 |
Clé InChI |
BCCKJMVIONLXLO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(CN1CCOCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


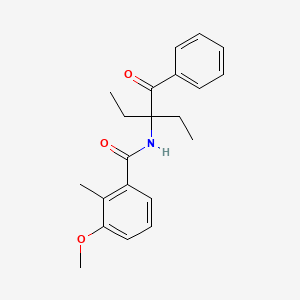

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)

![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
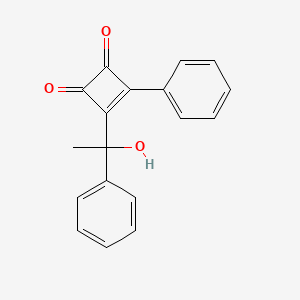
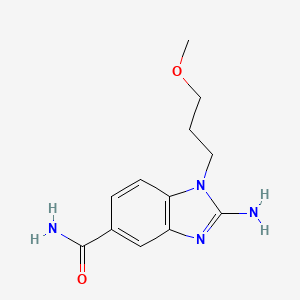

![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
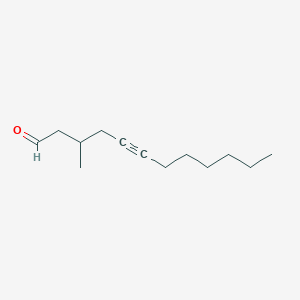
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
